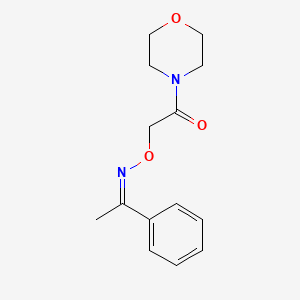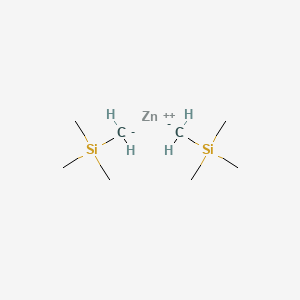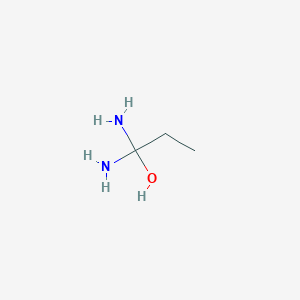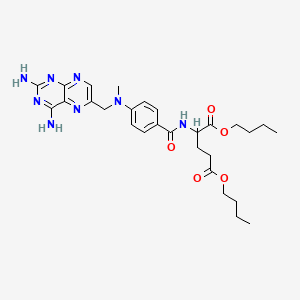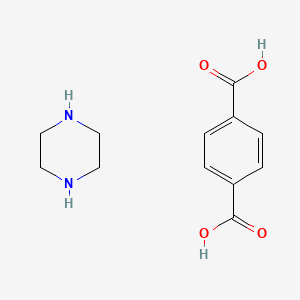
Piperazinium terephthalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piperazinium terephthalate is a crystalline compound formed by the interaction of piperazine and terephthalic acid. It is characterized by its unique molecular structure, which includes a piperazine ring and terephthalate anions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Piperazinium terephthalate can be synthesized through the reaction of piperazine with terephthalic acid in an aqueous solution. The reaction typically involves dissolving both compounds in water and heating the mixture to facilitate the formation of the crystalline product. The resulting solution is then allowed to cool, leading to the crystallization of this compound .
Industrial Production Methods
The process may include additional purification steps to ensure the quality and consistency of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Piperazinium terephthalate undergoes various chemical reactions, including:
Hydrogen Bonding: The compound forms hydrogen bonds between the nitrogen atoms of piperazine and the carboxyl groups of terephthalic acid.
Coordination Reactions: The nitrogen atoms in piperazine can coordinate with metal ions, forming complex structures.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include acids, bases, and metal salts. The reactions are typically carried out under mild conditions, such as room temperature or slightly elevated temperatures .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, coordination reactions with metal ions can lead to the formation of metal-organic frameworks or other complex structures .
Applications De Recherche Scientifique
Piperazinium terephthalate has been explored for various scientific research applications, including:
Mécanisme D'action
The mechanism of action of piperazinium terephthalate primarily involves its ability to form hydrogen bonds and coordinate with metal ions. These interactions can influence the compound’s physical and chemical properties, making it useful in various applications. The molecular targets and pathways involved in these interactions are primarily related to the nitrogen atoms in the piperazine ring and the carboxyl groups in the terephthalate anions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Piperazine: A simple organic compound with a six-membered ring containing two nitrogen atoms.
Terephthalic Acid: An aromatic dicarboxylic acid used in the production of polyethylene terephthalate (PET) and other polymers.
Piperazinium Chloride: An ionic compound containing a piperazinium cation and chloride anion, used in various chemical applications.
Uniqueness
Piperazinium terephthalate is unique due to its combination of piperazine and terephthalic acid, resulting in a compound with distinct hydrogen bonding and coordination properties. This uniqueness makes it valuable for research in materials science and coordination chemistry .
Propriétés
Numéro CAS |
41857-87-8 |
|---|---|
Formule moléculaire |
C12H16N2O4 |
Poids moléculaire |
252.27 g/mol |
Nom IUPAC |
piperazine;terephthalic acid |
InChI |
InChI=1S/C8H6O4.C4H10N2/c9-7(10)5-1-2-6(4-3-5)8(11)12;1-2-6-4-3-5-1/h1-4H,(H,9,10)(H,11,12);5-6H,1-4H2 |
Clé InChI |
CPITUWUGKLLLGH-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCN1.C1=CC(=CC=C1C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


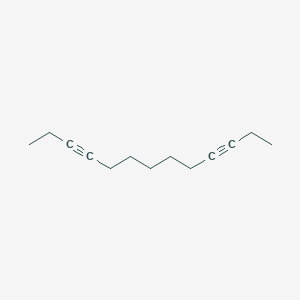
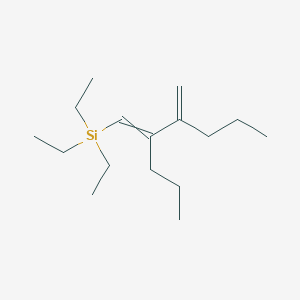
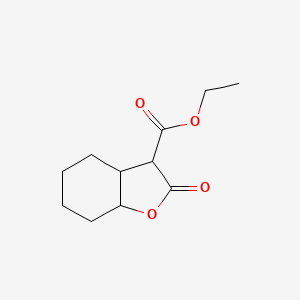
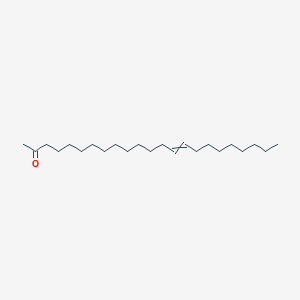
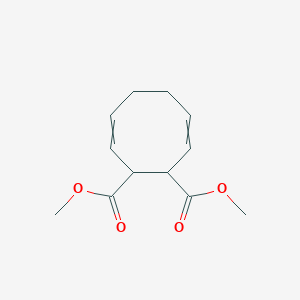

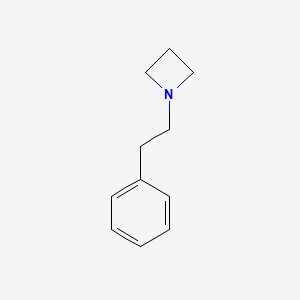
![[ethoxy(hydroxy)phosphoryl] ethyl hydrogen phosphate;ethyl carbamimidothioate](/img/structure/B14665485.png)
